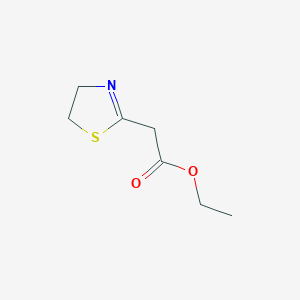

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAHWXUIHOTSMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495457 | |

| Record name | Ethyl (4,5-dihydro-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43183-24-0 | |

| Record name | Ethyl (4,5-dihydro-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Cysteamine with Ethyl Ethoxycarbonylacetimidate

A seminal approach involves the reaction of cysteamine hydrochloride with ethyl ethoxycarbonylacetimidate (6a) in ethanol. This method, reported by researchers in Studies on Amino Acid Derivatives, proceeds via nucleophilic attack of the cysteamine thiol group on the electrophilic carbon of the acetimidate, followed by cyclization to form the 4,5-dihydrothiazole ring. The intermediate ethyl 4,5-dihydrothiazol-2-ylacetate (7a) is isolated in 65% yield after column chromatography. Key spectral data include a characteristic ester carbonyl signal at 1,730 cm⁻¹ in IR and a triplet at δ 1.27 ppm for the ethyl group in ¹H NMR.

Sodium Cyanoborohydride Reduction

Further refinement of this route involves reducing the imine intermediate using sodium cyanoborohydride in methanol under acidic conditions (pH 3.0–4.0). This step ensures high regioselectivity for the 4,5-dihydrothiazole structure over fully saturated or aromatic analogs. The reaction mechanism proceeds through a six-membered transition state, with the borohydride selectively delivering hydrogen to the imine carbon adjacent to the thiol group.

Alkylation and Cyclization Approaches

Alkylidenecarbodithioate Intermediate Formation

Recent work in Synthesis of Some New 1,3,4-Thiadiazole, Thiazole, and Pyridine Derivatives demonstrates the utility of alkylidenecarbodithioates as precursors. Ethyl 2-(4,5-dihydrothiazol-2-yl)acetate is synthesized via refluxing 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone (1) with methyl or benzyl carbodithioate in 2-propanol. The reaction forms intermediates 2a and 2b, which undergo cyclization upon treatment with hydrazonoyl halides (e.g., 3a) in ethanolic triethylamine. This method achieves quantitative yields under optimized conditions (30 min reflux, 5 mmol scale).

Hydrazonoyl Halide-Mediated Cyclization

A related strategy employs hydrazonoyl halides (3c) to induce cyclization of thiosemicarbazone derivatives. For example, reacting 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (9) with 3c in ethanol produces the target compound via a thiohydrazonate intermediate. The mechanism involves initial SN2 displacement of the halide by the thiolate, followed by intramolecular cyclization and dehydration.

Classical Synthetic Routes from Early Literature

Burton and Ullyot’s Bromination Protocol

A historical but robust method involves bromination of ethyl acetoacetate followed by reaction with phosphorus pentasulfide (P₂S₅) in benzene. This two-step process, first reported in the Journal of Organic Chemistry (1947), proceeds via:

- Bromination : Ethyl acetoacetate reacts with bromine to form α-bromoethyl acetoacetate.

- Cyclization : The brominated intermediate undergoes thiolation with P₂S₅, inducing ring closure to yield the 4,5-dihydrothiazole core. Though less atom-economical (45–50% yield), this route remains valuable for large-scale production due to readily available starting materials.

Mechanistic Insights and Optimization Strategies

Solvent and Base Effects

Optimal yields (≥80%) are achieved using polar aprotic solvents (DMF, acetonitrile) and weak bases (triethylamine, NaHCO₃). Protic solvents like ethanol or methanol promote competing ester hydrolysis, particularly at elevated temperatures.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Activity

Research has shown that thiazole derivatives exhibit significant anticonvulsant properties. Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate has been evaluated alongside other thiazole compounds for its efficacy in preventing seizures. In a study, certain thiazole-integrated compounds demonstrated median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide, indicating strong anticonvulsant potential .

1.2 Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. A study focusing on thiazole-bearing compounds found that this compound exhibited notable effectiveness against several cancer cell lines, including HCT-116 and HepG2. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

1.3 Antimicrobial Activity

this compound has shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against a range of bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death .

Agricultural Science

2.1 Pesticidal Applications

Thiazole derivatives are being explored for their potential as pesticides due to their ability to disrupt biological processes in pests. This compound has been tested for its insecticidal properties against common agricultural pests. Results indicated that it could serve as a bioactive agent in integrated pest management strategies .

2.2 Plant Growth Regulation

There is emerging evidence that thiazole compounds can act as plant growth regulators. This compound may enhance growth rates and resistance to environmental stressors in certain crops, making it a candidate for agricultural applications aimed at improving yield and resilience .

Material Science

3.1 Synthesis of Functional Materials

The unique chemical properties of this compound make it suitable for the synthesis of functional materials. It can be used as a building block in the preparation of polymers and other materials with specific functionalities such as conductivity or thermal stability .

3.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives to enhance their performance characteristics. Research indicates that thiazole-based coatings exhibit improved resistance to environmental degradation compared to traditional materials .

Data Summary

Mechanism of Action

The mechanism of action of ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Structural Insights :

Physicochemical Properties

| Property | This compound | Ethyl 4-oxo analog (CAS 877-87-2) | Methyl acetamido analog (CAS 478033-85-1) |

|---|---|---|---|

| Molecular Weight | 173.23 g/mol | 187.21 g/mol | 216.26 g/mol |

| Polarity | Moderate (ester + thiazole) | High (oxo group) | High (acetamido + ester) |

| Solubility | Lipophilic (organic solvents) | Moderate in polar solvents | Moderate in DMSO/water mixtures |

Key Observations :

- The 4-oxo group (CAS 877-87-2) increases polarity, improving solubility in polar solvents like ethanol or acetone .

Biological Activity

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate is a compound that belongs to the class of thiazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring that contributes significantly to its biological properties. The thiazole moiety enhances the compound's interaction with various biological targets, making it a candidate for pharmacological applications.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with thiazole rings exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 4.5 |

| Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate | Antifungal | 3.8 |

The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial activity .

2. Antitumor Activity

Research has demonstrated that thiazole derivatives possess notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

The structure–activity relationship (SAR) indicates that modifications to the thiazole ring can significantly influence cytotoxicity .

3. Antidiabetic Activity

Some studies have explored the potential of thiazole derivatives in managing diabetes. This compound has been shown to enhance insulin sensitivity and reduce glucose production in vitro:

These findings suggest that this compound could be further investigated as a therapeutic agent for type 2 diabetes.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to traditional antibiotics.

- Cytotoxicity Testing : In vitro assays showed that this compound induced apoptosis in HeLa cells through mitochondrial pathway activation .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclization reactions involving thiazole precursors. For example:

- Hydrazide cyclization : Ethyl 2-bromoacetate reacts with hydrazine hydrate to form acetohydrazide intermediates, which undergo cyclization with isothiocyanates in basic media (e.g., 2N NaOH) to yield thiazoline derivatives .

- Thioamide condensation : Benzothioamides react with ethyl 4-bromo-3-oxobutanoate in ethanol under reflux to form thiazole-acetate derivatives, with ether extraction used for purification .

Optimization strategies : - Vary solvent polarity (e.g., ethanol vs. DMF) to improve solubility of intermediates.

- Adjust reaction time and temperature (e.g., reflux vs. room temperature) to minimize side products.

- Use catalytic bases (e.g., NaOAc) to accelerate cyclization .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the thiazoline ring via and NMR, focusing on chemical shifts for the dihydrothiazole protons (δ 3.5–4.5 ppm) and ester carbonyl (δ 170–175 ppm) .

- X-ray crystallography : Refine crystal structures using SHELXL (e.g., for derivatives like Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate) to resolve bond lengths and angles, particularly the planar thiazoline ring .

- Mass spectrometry : Validate molecular weight via ESI-MS, observing the [M+H] peak at m/z 201.06 (calculated for CHNOS) .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?

Multiwfn analyzes wavefunctions to predict reactivity and stability:

- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic regions; the thiazoline nitrogen and ester oxygen are key reactive sites .

- Bond order analysis : Quantify conjugation between the thiazoline ring and ester group, influencing hydrolysis rates.

- Density-of-states (DOS) : Correlate electronic transitions (e.g., UV-Vis spectra) with frontier molecular orbitals .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

In vivo studies (e.g., rodent models) may show variable correlations between metabolite levels and behavioral outcomes:

- Spearman correlation analysis : Assess relationships between caecal metabolite concentrations (e.g., Ethyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate) and hippocampal neurogenesis markers (BrdU+/NeuN+ cells) .

- Dose-response studies : Test multiple concentrations to identify non-linear effects, such as hormesis in neuroprotective activity .

- Cohort stratification : Control for confounding factors (e.g., gut microbiota composition) using metagenomic sequencing .

Q. How does oxidation impact the stability of thiazoline-containing esters, and how can degradation pathways be mitigated?

Q. What crystallographic challenges arise during refinement of thiazoline derivatives, and how are they addressed?

- Disorder in thiazoline rings : Use SHELXL’s PART instruction to model alternative conformations and assign occupancy factors .

- Twinned crystals : Apply HKLF 5 format in SHELXL to refine against twinned data, particularly for high-symmetry space groups .

- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants to enhance crystal packing .

Q. Methodological Notes

- Data contradiction analysis : Employ Bayesian statistics to weigh conflicting biological results, prioritizing studies with larger sample sizes or controlled variables .

- Structure-activity relationship (SAR) : Synthesize analogs with modified ester groups (e.g., methyl vs. ethyl) to probe steric and electronic effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.